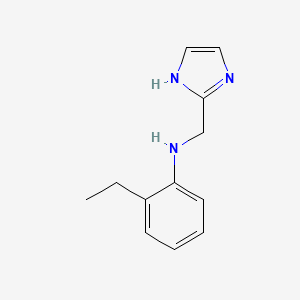

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Description

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Organic and Inorganic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a ubiquitous structural motif in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. mdpi.com Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a highly versatile building block in the design of functional molecules. mdpi.comnih.gov The lone pair of electrons on one of its nitrogen atoms allows it to act as a potent ligand in coordination chemistry, forming stable complexes with various transition metals. nih.gov

Aniline , the simplest aromatic amine, and its derivatives are fundamental components in the synthesis of a wide range of industrial and pharmaceutical compounds. The amino group attached to the benzene (B151609) ring significantly influences the molecule's reactivity and provides a site for further functionalization. In coordination chemistry, the nitrogen atom of the amino group can act as a donor ligand, although its coordination ability is generally weaker than that of the imidazole nitrogen. The electronic properties of the aniline ring can be readily tuned by introducing various substituents, thereby influencing the properties of the resulting metal complexes. nih.gov

Overview of Heterocyclic Compounds in Ligand Design and Catalysis Research

Heterocyclic compounds are indispensable in the field of ligand design for catalysis. Their structural diversity, coupled with the presence of heteroatoms like nitrogen, oxygen, and sulfur, allows for the creation of ligands with tailored electronic and steric properties. nbinno.com These ligands play a crucial role in stabilizing metal centers and modulating their catalytic activity and selectivity. Imidazole-containing ligands, for instance, are integral to many bioinorganic systems and have been mimicked in synthetic catalysts for a variety of organic transformations. nbinno.com The ability of the imidazole ring to form strong coordinate bonds with metal ions is a key factor in the stability and reactivity of these catalysts. nih.gov

Scope and Academic Relevance of Investigating N-Substituted Imidazole-Aniline Conjugates

The investigation of molecules that conjugate imidazole and aniline functionalities, such as 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline , represents a promising and academically relevant area of research. These N-substituted imidazole-aniline conjugates are designed to combine the potent coordinating ability of the imidazole moiety with the tunable electronic and steric properties of the substituted aniline fragment. This synergistic combination can lead to the development of novel ligands for a wide range of catalytic applications, including cross-coupling reactions, oxidation, and polymerization. The academic pursuit in this area is driven by the potential to discover new catalysts with enhanced performance, selectivity, and stability, contributing to the broader advancement of synthetic chemistry.

While detailed research findings on the specific applications of This compound are not extensively documented in publicly available literature, its structural components suggest significant potential as a versatile ligand in coordination chemistry and catalysis. The presence of both a coordinating imidazole nitrogen and a sterically influencing 2-ethylaniline (B167055) group makes it an intriguing candidate for the synthesis of novel metal complexes with unique catalytic properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H15N3/c1-2-10-5-3-4-6-11(10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14) |

InChI Key |

ICJOKHHGSOZGRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Advanced Synthetic Routes to the 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Scaffold

The construction of the target molecule can be envisioned through a convergent synthesis. This involves the separate preparation of two key intermediates: the 2-ethylaniline (B167055) portion and a functionalized imidazole (B134444), such as imidazole-2-carboxaldehyde. These intermediates are then coupled, typically via reductive amination, to form the final product.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.orgnih.gov Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed since its first synthesis in 1858. nih.gov The imidazole core is a common feature in many biologically active compounds. mu-varna.bg As an aromatic system, it is a planar ring with 6 π-electrons. wikipedia.org It is also amphoteric, capable of acting as both an acid and a base. wikipedia.org Synthetic strategies often focus on building the ring from acyclic precursors or functionalizing a pre-existing imidazole ring. researchgate.net

Cyclocondensation reactions are a primary method for constructing the imidazole ring. One of the earliest and most fundamental methods is the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction (MCR) involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgnumberanalytics.com This approach allows for the formation of substituted imidazoles in a single step. MCRs are highly valued in synthetic chemistry for their efficiency, reducing the number of synthetic steps and purification processes. bohrium.comresearchgate.net

Modern variations of these reactions often employ catalysts to improve yields and milden reaction conditions. For instance, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and non-toxic catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me A plausible route to an imidazole precursor for the target molecule could involve the reaction of glyoxal, formaldehyde, and ammonia.

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Diphenylacetylene, Benzaldehyde, Ammonium (B1175870) Acetate (B1210297), Aniline (B41778) | Pivalic Acid, DMSO/H₂O, 140°C | Tetrasubstituted Imidazole | acs.org |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic Acid (PTSA), Ethanol, 80°C | Trisubstituted Imidazole | isca.me |

Achieving specific substitution patterns on the imidazole ring requires regiocontrolled synthesis strategies. rsc.org The different carbon and nitrogen atoms of the imidazole ring exhibit distinct reactivities, which can be exploited for selective functionalization. researchgate.net For instance, direct C-H arylation can be achieved using palladium catalysts, allowing for the introduction of aryl groups at specific positions. nih.gov Protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to direct functionalization. By protecting one nitrogen, it is possible to selectively functionalize the C-2, C-4, or C-5 positions. nih.gov The Van Leusen imidazole synthesis is another key method that allows for the formation of 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. wikipedia.orgorganic-chemistry.org These methods provide the tools to synthesize an imidazole precursor, like imidazole-2-carboxaldehyde, which is essential for coupling with the aniline moiety.

Alkylation of the imidazole ring is a critical step for introducing substituents on both nitrogen and carbon atoms. N-alkylation is a common reaction for imidazoles, as the nitrogen atoms are nucleophilic. nih.gov The reaction of imidazole with alkyl halides, often in the presence of a base, readily forms N-alkylated products. ciac.jl.cn The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions. otago.ac.nz For example, electron-withdrawing groups at the 4(5)-position can direct alkylation to the more remote nitrogen atom. otago.ac.nz

C-alkylation is less common than N-alkylation but can be achieved through various methods, including lithiation followed by reaction with an electrophile or through transition metal-catalyzed cross-coupling reactions. nih.gov For the synthesis of this compound, the key linkage is an N-alkylation of the aniline nitrogen with a pre-functionalized imidazole (imidazole-2-carboxaldehyde), rather than alkylation of the imidazole ring itself. However, N-alkylation principles are fundamental to understanding the reactivity of the imidazole nitrogens. beilstein-journals.org

The aniline portion of the target molecule is 2-ethylaniline. The synthesis of substituted anilines typically involves the nitration of a substituted benzene (B151609) (in this case, ethylbenzene) followed by the reduction of the nitro group. wikipedia.org The primary challenge in synthesizing the target molecule is the subsequent N-substitution of the 2-ethylaniline with the imidazol-2-ylmethyl group.

The formation of a bond between the aniline nitrogen and the methylene (B1212753) bridge from the imidazole ring is a key synthetic step. A highly effective method for this transformation is reductive amination. This process involves the initial reaction of the primary amine (2-ethylaniline) with an aldehyde (imidazole-2-carboxaldehyde) to form an imine, also known as a Schiff base. youtube.comjetir.org This condensation reaction is often reversible, and the removal of water can drive the reaction toward the Schiff base product. youtube.com

The Schiff base intermediate is then reduced in a second step to form the final N-substituted aniline. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The entire process can often be performed in one pot.

Table 2: General Scheme for Schiff Base Formation and Reduction

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | General Conditions | Reference |

|---|---|---|---|---|---|

| 1. Condensation | Primary Amine (e.g., Aniline) | Aldehyde or Ketone | Schiff Base (Imine) | Reflux in a solvent like ethanol, sometimes with a catalytic amount of acid. jetir.orgedu.krd | jetir.orgedu.krdisca.in |

This two-step, one-pot sequence is a powerful and widely used method for creating C-N bonds and is the most direct strategic approach for the final coupling step in the synthesis of this compound. beilstein-journals.orgnih.gov

Formation of the Anilino Moiety and its N-Substitution

Deaminative Coupling Reactions for Secondary Amine Formation

The formation of the secondary amine in this compound is a critical step in its synthesis. One advanced method for creating such N-aryl linkages is through deaminative coupling reactions. These reactions typically involve the coupling of two primary amines with the elimination of ammonia, providing a direct and atom-economical route to secondary amines.

Ruthenium-based catalytic systems have demonstrated high efficacy in mediating the deaminative coupling of primary amines. For instance, a catalytic system generated in situ from a tetranuclear Ru-H complex combined with a catechol ligand can directly couple two primary amines to yield a secondary amine, with ammonia as the sole byproduct. This method is noted for its operational simplicity and for avoiding reactive reagents and wasteful byproducts. The analogous coupling of an aniline with a primary amine, such as 2-(aminomethyl)-1H-imidazole with 2-ethylaniline, would represent a plausible pathway to form the target molecule. The reaction mechanism is thought to proceed through the formation of an imine intermediate, which then undergoes nucleophilic addition. The cleavage of the C-N bond is considered the rate-limiting step in this process.

Another approach involves a mono-hydrido bridged dinuclear ruthenium complex which catalyzes the deaminative coupling of both benzylic and aliphatic primary amines. This catalyst operates without the need for additives or a base. The proposed mechanism involves the N–H activation of the primary amines, leading to a cationic ruthenium hydride intermediate. Subsequent β-hydride elimination generates an imine, which is then attacked by another primary amine molecule to produce the secondary amine.

Catalytic Systems and Reaction Conditions in Synthetic Protocols

The successful synthesis of this compound relies heavily on the choice of catalytic systems and the fine-tuning of reaction conditions to ensure high yield and selectivity.

Role of Metal Catalysis in Imidazole Synthesis

Transition metal catalysis is pivotal in the synthesis of substituted imidazoles. Various metals, including copper, palladium, and ruthenium, have been employed to facilitate the construction of the imidazole ring. Copper-mediated oxidative C-H functionalization offers a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov This approach is advantageous due to the low cost and toxicity of the copper catalyst. nih.gov

Palladium catalysts, such as Pd(OAc)₂, are effective in cross-coupling reactions to form 2-substituted imidazoles. For example, the coupling of 2-iodoimidazole (B1350194) with benzylzinc reagents in the presence of a palladium catalyst has been shown to produce the desired 2-substituted imidazole in good yields. thieme-connect.com The choice of substituent on the imidazole ring can, however, influence the reaction's efficiency. thieme-connect.com

Ruthenium catalysts can be employed in "borrowing hydrogen" protocols. For instance, a diruthenium(II) catalyst can facilitate the reaction of a benzylic alcohol, a 1,2-diketone, and ammonium acetate under aerobic conditions to form tri-substituted imidazoles. rsc.org This method is tolerant of various aryl and heteroaryl functional groups. rsc.org

Green Chemistry Approaches in Synthetic Design (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, synthetic protocols for imidazole derivatives are increasingly designed to be more environmentally benign. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. niscpr.res.inorientjchem.orgnih.gov

Solvent-free, or dry media, reactions represent another significant green chemistry approach. nih.gov By using a solid support, such as acidic alumina (B75360) or silica (B1680970) gel impregnated with a catalyst, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine can be achieved under microwave irradiation without the need for a solvent. niscpr.res.inresearchgate.net This not only reduces waste but can also enhance the reaction rate. nih.gov The acidic nature of supports like silica gel can further catalyze the reaction, particularly in dehydration steps. niscpr.res.in These solvent-free, microwave-assisted methods offer a rapid and efficient pathway for generating substituted imidazoles. niscpr.res.inresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. Key variables include the choice of catalyst, solvent, reaction temperature, and time.

In microwave-assisted syntheses, microwave power and irradiation time are critical factors. orientjchem.orgresearchgate.net Factorial design methodologies can be employed to systematically study the influence of these variables on the product yield. orientjchem.orgresearchgate.net For example, studies have shown that for a specific imidazole synthesis, a microwave power of 720 watts and a reaction time of 5.7 minutes were optimal. orientjchem.org

The selection of solvent can also dramatically impact the reaction outcome. A screening of solvents might reveal that a particular solvent, such as ethanol, provides a significantly higher yield at reflux compared to other solvents like water, acetonitrile, or DMF. The molar ratio of reactants is another crucial parameter that needs to be fine-tuned to achieve the highest possible yield.

Below is an interactive table summarizing the effect of different solvents on the yield of a typical imidazole synthesis reaction.

| Solvent | Temperature | Yield (%) |

| Water | Reflux | 10 |

| Acetonitrile | Reflux | 13 |

| DMF | Reflux | 30 |

| THF | Reflux | 15 |

| Methanol | Reflux | 25 |

| Ethanol | Reflux | 82 |

This data is illustrative and based on a representative reaction; actual results may vary for the synthesis of the target compound.

Mechanistic Investigations of Compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel methodologies for the construction of complex molecules like this compound.

Proposed Reaction Pathways for Imidazole Scaffold Construction

Several classical and modern methods exist for the construction of the imidazole ring, each with a distinct mechanistic pathway.

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that forms an imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgwikiwand.com The reaction is believed to occur in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgslideshare.netscribd.com In the second stage, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring. wikipedia.orgslideshare.netscribd.com A modification of this reaction, replacing one equivalent of ammonia with a primary amine, can be used to generate N-substituted imidazoles. wikipedia.org

The Van Leusen imidazole synthesis provides a route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The mechanism involves the deprotonation of TosMIC to form a reactive anion. wikipedia.orgyoutube.com This anion then undergoes a stepwise [3+2] cycloaddition with the aldimine. nih.gov The resulting intermediate eliminates p-toluenesulfinic acid to form the aromatic imidazole ring. nih.govorganic-chemistry.org This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org

Metal-catalyzed pathways often involve different mechanisms. For example, a proposed mechanism for a copper-catalyzed synthesis of trisubstituted imidazoles involves the copper-promoted formation of an imine and an iodonium (B1229267) species on an enone. rsc.org Subsequent addition of another amine equivalent, intramolecular cyclization, and aromatization via fragmentation leads to the final imidazole product. rsc.org

Nucleophilic and Electrophilic Interactions in Synthetic Processes

The synthesis of this compound is fundamentally governed by a series of nucleophilic and electrophilic interactions. The strategic construction of the target molecule can be achieved through several methodologies, with two prominent approaches being reductive amination and direct N-alkylation. Both pathways rely on the precise interplay between electron-rich (nucleophilic) and electron-deficient (electrophilic) centers within the precursor molecules.

Reductive Amination Pathway

A common and efficient method for the synthesis of this compound is the reductive amination of 1H-imidazole-2-carboxaldehyde with 2-ethylaniline. This process involves two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine.

The initial step is the nucleophilic attack of the amine. The nitrogen atom of 2-ethylaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of 1H-imidazole-2-carboxaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. This nucleophilic addition leads to the formation of a transient carbinolamine intermediate.

Subsequently, the carbinolamine undergoes dehydration to form a Schiff base, or imine. The final step involves the reduction of the C=N double bond of the imine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation. This reduction step yields the final product, this compound.

| Reaction Step | Nucleophile | Electrophile | Intermediate/Product |

|---|---|---|---|

| Imine Formation | 2-Ethylaniline (Nitrogen atom) | 1H-imidazole-2-carboxaldehyde (Carbonyl carbon) | Carbinolamine, followed by Imine |

| Reduction | Hydride ion (from reducing agent) | Imine Carbon | This compound |

N-Alkylation Pathway

An alternative synthetic strategy involves the direct N-alkylation of 2-ethylaniline with a suitable imidazole derivative, such as 2-(chloromethyl)-1H-imidazole. This method is a classic example of a nucleophilic substitution reaction.

In this process, the nitrogen atom of 2-ethylaniline once again serves as the nucleophile. The electrophilic center is the methylene carbon atom of 2-(chloromethyl)-1H-imidazole. The presence of the chlorine atom, an effective leaving group, renders the adjacent carbon atom susceptible to nucleophilic attack.

The lone pair of electrons on the nitrogen of 2-ethylaniline attacks the electrophilic carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. This single-step process directly yields this compound. The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

| Reactant (Nucleophile) | Reactant (Electrophile) | Key Interaction | Product |

|---|---|---|---|

| 2-Ethylaniline | 2-(chloromethyl)-1H-imidazole | Nucleophilic attack of the aniline nitrogen on the methylene carbon, displacing the chloride. | This compound |

Both synthetic routes effectively demonstrate the fundamental principles of nucleophilic and electrophilic interactions in the formation of this compound. The choice of methodology may depend on the availability of starting materials, desired yield, and reaction conditions.

Based on a comprehensive search of available scientific literature, it is not possible to provide an article on the computational chemistry and theoretical modeling of “this compound” that adheres to the specific outline requested.

The required detailed analyses, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Intramolecular Charge Transfer Mechanisms, Molecular Electrostatic Potential (MEP) surface analysis, and theoretical vibrational spectroscopy (FT-IR, Raman), appear to have not been published for this specific compound.

The search results yielded computational studies for structurally related but distinct molecules, such as benzimidazole (B57391) derivatives and other imidazole-containing compounds. However, in strict adherence to the instructions to focus solely on “this compound”, this information cannot be used.

Therefore, the generation of a scientifically accurate article with the requested specific data and tables for “this compound” cannot be fulfilled at this time due to the absence of the necessary primary research data in the public domain.

Computational Chemistry and Theoretical Modeling Studies

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are a powerful tool for validating molecular structures and understanding the electronic environment of nuclei. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT), is the standard for predicting ¹H and ¹³C NMR spectra. tandfonline.com

In studies of similar benzimidazole (B57391) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net The calculated chemical shifts (δ) in parts per million (ppm) are then correlated with experimental data to confirm structural assignments. For 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, such calculations would predict the distinct chemical shifts for the protons and carbons of the ethyl group, the aniline (B41778) ring, the methylene (B1212753) bridge, and the imidazole (B134444) ring. A strong correlation between the theoretical and experimental values would affirm the optimized molecular geometry. niscpr.res.in

Illustrative Data Table for Theoretical NMR Shifts This table demonstrates how theoretical and experimental NMR data for a target molecule would typically be presented. The values are placeholders.

| Atom Number | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom Number | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 | [Value] | [Value] | H1 | [Value] | [Value] |

| C2 | [Value] | [Value] | H2 | [Value] | [Value] |

| C3 | [Value] | [Value] | H3 | [Value] | [Value] |

| C4 | [Value] | [Value] | H4 | [Value] | [Value] |

| C5 | [Value] | [Value] | H5 | [Value] | [Value] |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectrum Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption and emission spectra of molecules like this compound. researchgate.net These calculations can determine the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) associated with electronic transitions, typically the π→π* and n→π* transitions within the aromatic rings.

For related Schiff base compounds containing aniline and heterocyclic moieties, TD-DFT calculations have successfully predicted UV-Vis spectra in both gas phase and solution. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential in this context, as the energy gap between them provides insight into the molecule's electronic transition properties and reactivity. researchgate.net

Illustrative Data Table for Predicted UV-Vis Absorption This table shows a typical format for presenting TD-DFT results. The values are for illustrative purposes only.

| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| HOMO -> LUMO | [Value] | [Value] | [Value] |

| HOMO-1 -> LUMO | [Value] | [Value] | [Value] |

| HOMO -> LUMO+1 | [Value] | [Value] | [Value] |

Advanced Theoretical Studies on Intramolecular and Supramolecular Interactions

Analysis of Hydrogen Bonding Networks

The structure of this compound features several hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms), making it capable of forming both intramolecular and intermolecular hydrogen bonds. These interactions are critical for determining its crystal packing and behavior in solution. Computational studies on similar benzimidazole structures have used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize these bonds. researchgate.netsciencepg.com

Theoretical analysis can identify and quantify the strength of potential hydrogen bonds, such as the N-H···N interaction between the imidazole N-H and the nitrogen of an adjacent molecule. nih.gov While less common, Resonance Assisted Hydrogen Bonding (RAHB) could be investigated if the molecule adopts a conformation where a hydrogen bond is part of a conjugated system, which significantly strengthens the interaction.

Non-Bonding Orbital (NBO) Analysis for Stability and Charge Delocalization

Key interactions typically observed in related heterocyclic systems include the delocalization of lone pair (n) electron density from nitrogen atoms into the antibonding (π*) orbitals of the aromatic rings. researchgate.netacadpubl.eu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. Higher E(2) values indicate stronger interactions and greater molecular stability.

Illustrative Data Table for NBO Analysis This table exemplifies the key donor-acceptor interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) of Imidazole | π(C=C) in Aniline | [Value] |

| LP(N) of Aniline | π(C=N) in Imidazole | [Value] |

| π(C=C) in Aniline | π*(C=N) in Imidazole | [Value] |

π-π Stacking Interactions and their Energetics

The planar aromatic systems of the aniline and imidazole rings in this compound allow for π-π stacking interactions, which are crucial for supramolecular assembly. Computational methods, particularly Møller-Plesset perturbation theory (MP2), are well-suited for studying these non-covalent interactions. researchgate.net

Theoretical studies on aniline dimers have shown that the most stable conformations are typically parallel-displaced or T-shaped, rather than a perfectly eclipsed arrangement, due to the balance between attractive dispersion forces and electrostatic repulsion. researchgate.net Calculations would determine the optimal geometry and the interaction energy for the stacking of the aromatic rings in this compound, providing insight into the forces governing its solid-state structure.

Coordination Chemistry and Ligand Design Principles

2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline as a Multi-Dentate Ligand

The structure of this compound, featuring both an imidazole (B134444) ring and an aniline (B41778) nitrogen atom connected by a methylene (B1212753) bridge, suggests its potential to act as a multi-dentate ligand. Such ligands can bind to a central metal ion through more than one donor atom, often leading to the formation of stable metal complexes. evitachem.com

Coordination Modes of Imidazole and Aniline Nitrogen AtomsThe ligating properties of this compound are derived from its two key nitrogen-containing functional groups: the imidazole ring and the secondary aniline amine.

Imidazole Nitrogen: The imidazole ring contains two nitrogen atoms. One is a pyridine-type nitrogen (at the 3-position, if the CH₂NH group is at the 2-position), which possesses a lone pair of electrons in an sp² hybrid orbital that is readily available for coordination with a metal ion. nih.gov The other is a pyrrole-type nitrogen (at the 1-position), which is typically involved in the aromatic system, but can also coordinate after deprotonation under certain conditions. For this ligand, coordination is most likely to occur through the pyridine-type nitrogen. nbinno.com

Aniline Nitrogen: The secondary amine nitrogen of the aniline moiety also has a lone pair of electrons that can be donated to a metal center.

The spatial arrangement of these two donor sites allows the molecule to function as a bidentate ligand, binding to a metal ion through both the imidazole and aniline nitrogens to form a stable five-membered chelate ring. This N,N'-bidentate coordination is a common and stable binding mode for ligands with a similar backbone. researchgate.net

Chelation Effects and Thermodynamic Stability of Metal ComplexesWhen a multi-dentate ligand like this compound binds to a metal ion using two or more donor atoms, it forms a ring structure known as a chelate. The formation of chelates is a thermodynamically favorable process, an observation known as the chelate effect.beloit.edu

The enhanced stability of chelate complexes compared to complexes with analogous monodentate ligands is primarily driven by an increase in entropy. dalalinstitute.com The chelation process typically involves the displacement of multiple solvent (e.g., water) molecules by a single chelating ligand molecule. This results in a greater number of free molecules in the system, leading to a positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG), which signifies greater stability. dalalinstitute.com Five- and six-membered chelate rings are generally the most stable due to minimal steric strain. dalalinstitute.com The expected formation of a five-membered ring by 2-ethyl-N-(1H-imidazol-2-ylmethyl) would contribute significantly to the thermodynamic stability of its metal complexes.

Synthesis and Characterization of Metal Complexes

Experimental Approaches to Complex Formation (e.g., with Co(II), Cu(II), Zn(II), Ni(II) Centers)The synthesis of metal complexes with N-donor ligands like this compound typically involves straightforward experimental procedures. A common method is the direct reaction of the ligand with a metal salt in a suitable solvent.

A general procedure would involve:

Dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile. nih.govunex.es

Separately dissolving a metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂, Ni(OAc)₂·4H₂O) in the same or a compatible solvent. nih.govajol.infoias.ac.in

Adding the metal salt solution dropwise to the ligand solution with constant stirring. nih.gov The reaction is often carried out at room temperature or under reflux to facilitate complex formation. nih.govias.ac.in

The resulting metal complex may precipitate out of the solution upon formation, cooling, or after partial evaporation of the solvent. unex.es

The solid product is then collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under vacuum. ajol.info

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. researchgate.net

Spectroscopic Elucidation of Complex Structure and Electronic States (e.g., X-ray Diffraction, EPR, UV-Vis)A combination of spectroscopic and analytical techniques is essential to confirm the formation of a complex and to determine its structure and electronic properties.

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions. unex.esnih.govnih.gov Powder X-ray diffraction (PXRD) can be used to confirm the phase purity and crystallinity of the bulk sample. ejpmr.comspuvvn.edu

UV-Vis Spectroscopy: Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex. Transitions can be ligand-based (π→π*), metal-to-ligand or ligand-to-metal charge transfer (MLCT, LMCT), or d-d transitions for transition metal complexes. worldresearchersassociations.comresearchgate.net The position and intensity of d-d transition bands are particularly useful for inferring the coordination geometry and electronic state of the metal ion (e.g., octahedral vs. tetrahedral Co(II) or Ni(II)). worldresearchersassociations.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic species), such as many Cu(II) and some Co(II) and Ni(II) complexes. The EPR spectrum provides information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. researchgate.netnepjol.info Analysis of the g-values and hyperfine coupling constants can reveal details about the nature of the metal-ligand bonding. nepjol.info

The table below summarizes the utility of these techniques.

| Technique | Information Provided |

| X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), inference of coordination geometry. worldresearchersassociations.com |

| EPR Spectroscopy | Characterization of paramagnetic species, information on the electronic environment of the metal ion. nepjol.info |

Applications in Catalysis and Supramolecular Chemistry

While specific applications for complexes of this compound have not been reported, metal complexes featuring imidazole and aniline moieties are widely explored in catalysis and supramolecular chemistry.

Catalysis: Transition metal complexes are fundamental to catalysis. nih.gov The electronic and steric properties of the ligand play a crucial role in tuning the activity and selectivity of the metal catalyst. nbinno.com Imidazole-containing ligands have been successfully used in various catalytic reactions, including oxidation, cross-coupling reactions, and polymerization. nbinno.comuliege.beresearchgate.net The N,N'-bidentate nature of a ligand like this compound can form stable complexes that are active catalysts for organic transformations. researchgate.net

Supramolecular Chemistry: Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Imidazole-containing ligands are excellent building blocks for constructing complex supramolecular architectures like metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking, in addition to its coordinative bonds, allows for the self-assembly of intricate and potentially functional structures. nih.govnih.gov These materials have potential applications in gas storage, separation, and sensing. nih.gov

Role of Metal Complexes in Organic Transformation Catalysis

Metal complexes incorporating imidazole-based ligands are widely recognized for their catalytic prowess in a range of organic transformations. The specific structure of this compound, with its bidentate N,N'-donor capability, allows it to form stable chelate rings with transition metal centers such as nickel(II), palladium(II), copper(II), and cobalt(II). This chelation stabilizes the metal ion and can modulate its electronic properties and reactivity, which is crucial for catalysis.

The nitrogen atom of the aniline group and one of the nitrogen atoms from the imidazole ring can coordinate to a metal center, creating a catalytically active species. The electronic environment of this metal center is finely tuned by the ligand's substituents. The electron-donating nature of the ethyl group on the aniline ring can increase the electron density at the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition in cross-coupling reactions. Imidazole-containing ligands have been successfully employed in various catalytic systems. For instance, nickel complexes with bifunctional phosphine-imidazolium ligands have shown high activity as catalytic precursors in the Kumada–Corriu coupling reaction between phenylmagnesium chloride and 4-chloroanisole. researchgate.net Similarly, cobalt, nickel, copper, and zinc complexes with imidazole and acetate (B1210297) ligands have been investigated as catalysts for the oxidation of styrene, demonstrating satisfactory conversion rates. nih.gov

The versatility of imidazole derivatives suggests that complexes of this compound could be effective in similar transformations. The combination of a strong σ-donating imidazole ring and a tunable aniline moiety makes it a promising scaffold for developing robust and efficient catalysts. researchgate.net The design allows for modifications that could enforce specific stereoelectronic environments around the metal, potentially leading to enhanced selectivity in catalytic processes. researchgate.net

| Catalyst Precursor | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Zwitterionic Ni(II) complexes with phosphine–imidazolium (B1220033) ligands | Kumada–Corriu Coupling | Phenylmagnesium chloride and 4-chloroanisole | Demonstrated high catalytic activities for cross-coupling. | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) complexes with imidazole and acetate | Styrene Oxidation | Styrene | Complexes showed promising results with satisfactory conversion. | nih.gov |

| Pd/S,O-ligand system | C–H Olefination | Aniline derivatives | Achieved high para-selectivity and efficiency. While not an imidazole ligand, this highlights the importance of ligand design in C-H functionalization of anilines. | nih.gov |

Development of Imidazole-based Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The construction of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the use of organic molecules, or linkers, to connect metal ions or clusters into extended networks. nih.govnih.gov Imidazole and its derivatives are excellent candidates for such linkers due to the directional coordination of their nitrogen atoms. researchgate.netrsc.org The compound this compound can function as a ditopic or bridging ligand. The N-H nitrogen of the imidazole ring and the aniline nitrogen can coordinate to different metal centers, propagating a polymeric chain or network.

The structural characteristics of the ligand, such as the flexibility of the methylene bridge between the two aromatic rings and the steric hindrance from the ethyl group, play a critical role in determining the final architecture of the resulting framework. nih.gov For instance, flexible ligands can lead to the formation of interpenetrated networks, while rigid linkers often produce more predictable and robust structures. Imidazole-based linkers have been used to construct novel 1D, 2D, and 3D coordination polymers. researchgate.netchemrxiv.orgchemrxiv.org In some cases, not all available donor sites on a ligand coordinate, which can be influenced by the coordination geometry of the metal ion. nih.gov

Furthermore, the presence of the aniline group offers a route to functionalized MOFs. Amine-functionalized frameworks are of particular interest for applications such as selective CO2 capture, where the basic amine groups can enhance binding affinity for the acidic CO2 molecule. rsc.org By incorporating this compound as a linker, it is possible to design MOFs with inherent amine functionality, combining structural integrity with specific chemical properties for targeted applications. rsc.org

| Ligand | Metal Ion(s) | Dimensionality | Structural Feature | Reference |

|---|---|---|---|---|

| 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene | Cu(II), Co(II) | 3D | Forms a porous three-dimensional framework. | researchgate.net |

| 1,3,5-tris(1-imidazolyl)benzene | Ag(I), Cu(II), Zn(II), Ni(II) | 2D | Forms (6,3) or (4,4) nets depending on the metal's coordination geometry. | nih.gov |

| 3-(1H-imidazol-1-yl)propanoate derivatives | Zn(II) | 1D or 2D | Forms single polymer chains or 2D networks connected via crystal water. | chemrxiv.orgchemrxiv.org |

| 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II), Cu(II) | 1D | Forms 1D chain structures with different carboxylate co-ligands. | researchgate.net |

Supramolecular Assembly and Noncovalent Interactions in Coordination Systems

The imidazole ring contains an N-H group, which can act as a hydrogen bond donor, forming N-H···X bonds with anions, solvent molecules, or other parts of the ligand. researchgate.net These hydrogen bonds are highly directional and can link individual coordination complexes or polymer chains into higher-dimensional architectures. mdpi.com

Additionally, the presence of two aromatic systems—the aniline and imidazole rings—creates opportunities for π-π stacking interactions. researchgate.net These interactions, where the electron clouds of the aromatic rings overlap, are crucial for stabilizing the crystal packing of the molecules. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) influences the strength of the interaction and the resulting solid-state structure. Benzimidazole (B57391) derivatives, which are structurally related, are known to assemble into complex supramolecular materials through a combination of metal coordination and π-π stacking. researchgate.net The interplay of these varied noncovalent forces, including hydrogen bonding and π-π stacking, provides a powerful tool for crystal engineering, allowing for the rational design of complex materials with specific topologies and properties. mdpi.com

Molecular Recognition and Binding Mode Analysis

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For this compound, this process is governed by its distinct structural features: the ethyl-substituted aniline ring and the flexible N-linked imidazolylmethyl group. Analyzing how these components orient themselves within a biological target's binding site is key to understanding its function.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. These simulations calculate the binding energy and affinity, offering a model of the ligand-target complex at the atomic level. For this compound, docking studies can identify the most probable binding pose within a receptor's active site, highlighting which parts of the molecule are critical for the interaction.

The results of such simulations are typically presented as a docking score, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction. While specific target-based docking scores for this exact compound are proprietary or dispersed across various studies, the table below illustrates the type of data generated from such an analysis against a hypothetical panel of protein kinases, which are common targets for imidazole-containing compounds.

Table 1: Illustrative Molecular Docking Scores for this compound against various protein kinase targets. This data is representative and intended for illustrative purposes.

| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| Kinase A | -9.8 | LYS-72, GLU-91, LEU-173 |

| Kinase B | -8.5 | VAL-35, ALA-52, PHE-166 |

| Kinase C | -9.2 | ASP-184, ILE-32, TYR-157 |

The stability of the ligand-target complex is determined by a network of non-covalent interactions. The chemical structure of this compound allows for several key types of interactions. The imidazole ring is particularly versatile, capable of participating in a variety of non-covalent bonds. nih.gov

Hydrogen Bonding: The imidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). nih.govevitachem.com This allows it to form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone within a binding site. The secondary amine linker also provides an additional hydrogen bond donor.

π-π Stacking: Both the aniline and imidazole rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for anchoring the ligand in the binding pocket.

C-H⋯O/N Hydrogen Bonds: Weaker C-H hydrogen bonds can also contribute to binding stability, for instance, between the C-H groups of the imidazole ring and oxygen or nitrogen atoms on the receptor. nih.gov

The unique electronic structure of the imidazole ring allows it to effectively redistribute electron density, leading to strong energetic cooperativity where the formation of one non-covalent bond can significantly strengthen an adjacent one. nih.gov

Table 2: Potential Non-Covalent Interactions for this compound.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Imidazole N-H, Linker N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Imidazole N | Lys, Arg, His, Ser, Gln, Asn |

| π-π Stacking | Aniline Ring, Imidazole Ring | Phe, Tyr, Trp, His |

The flexibility of a ligand is a critical factor in its ability to adapt to the shape and electronic environment of a binding site. This compound possesses several rotatable bonds that grant it significant conformational freedom. The molecule is not a rigid structure; its constituent rings can rotate relative to each other, and the ethyl group can adopt various positions.

Molecular dynamics (MD) simulations can be employed to study these conformational changes over time, providing a dynamic picture of the binding event. These simulations reveal how the ligand might adjust its conformation upon entering the binding site to achieve an optimal fit—a concept known as "induced fit." Understanding the energetic landscape of different conformations is essential for predicting binding affinity more accurately. researchgate.net

Table 3: Key Rotatable Bonds and Their Influence on Conformational Flexibility.

| Rotatable Bond | Description | Potential Impact on Binding |

|---|---|---|

| Aniline C–N | Bond between the aniline ring and the linker nitrogen | Orients the aniline ring within the binding pocket. |

| N–CH₂ | Bond between the linker nitrogen and the methylene bridge | Allows for significant adjustment of the distance and angle between the two rings. |

| CH₂–Imidazole C | Bond between the methylene bridge and the imidazole ring | Orients the imidazole ring for key interactions like hydrogen bonding or metal coordination. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are designed to systematically investigate how modifying the chemical structure of a compound affects its biological activity. By making targeted chemical changes to the this compound scaffold, researchers can identify which molecular features are essential for its interaction with a target.

The substituents on the aromatic rings of this compound play a defining role in its molecular recognition properties. Modifying these substituents can alter the molecule's steric, electronic, and hydrophobic profile, thereby influencing its binding affinity.

For example, the ethyl group at the 2-position of the aniline ring is critical. Replacing it with a smaller group (e.g., methyl) or a larger group (e.g., propyl, butyl) would directly impact how well the molecule fits into a hydrophobic pocket. Changing its electronic nature by substituting it with an electron-withdrawing group (e.g., chlorine) or an electron-donating group (e.g., methoxy) would alter the electron density of the aniline ring, affecting its ability to participate in π-π stacking and other electronic interactions. SAR studies on related imidazole classes have shown that the nature and position of such substituents are crucial for potent and selective activity. nih.gov

Table 4: Hypothetical SAR Data for Modifications at the 2-position of the Aniline Ring. This data is representative and intended to illustrate SAR principles.

| Substituent (R) | Binding Affinity (IC₅₀, nM) | Rationale for Change in Affinity |

|---|---|---|

| -H | 150 | Loss of beneficial hydrophobic interaction. |

| -CH₃ (Methyl) | 85 | Good hydrophobic fit, but slightly less optimal than ethyl. |

| -CH₂CH₃ (Ethyl) | 50 | Optimal size and hydrophobicity for the target pocket. |

| -Cl (Chloro) | 120 | Sterically similar to methyl but introduces unfavorable electronic effects. |

Rational design uses the insights gained from molecular modeling and SAR studies to create new molecules with enhanced potency, selectivity, or other desirable properties. The process for this compound would be guided by several principles:

Structure-Based Design: Using the 3D model of the ligand-target complex from docking studies, modifications can be designed to introduce new, favorable interactions. For example, if an unoccupied hydrophobic pocket is identified near the aniline ring, a derivative with a larger alkyl group might be synthesized to fill that pocket and increase affinity.

Scaffold Hopping: The core aniline-imidazole scaffold can be kept while making significant changes to the linker or substituent positions to discover new binding modes or target interactions.

By combining computational predictions with empirical SAR data, a cycle of design, synthesis, and testing can be established to systematically optimize the molecular interactions of this compound and its derivatives for a specific biological purpose. nih.gov

Mechanistic Investigations of Molecular Interactions

Computational Approaches to SAR Prediction and Optimization

In the absence of direct experimental data for 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, computational methods provide a powerful alternative for predicting its structure-activity relationships (SAR) and guiding optimization efforts. These in silico techniques leverage the chemical structure of a molecule to forecast its biological activity and pharmacokinetic properties, thereby accelerating the drug discovery process. The strategies employed typically involve Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For molecules like this compound, which possess both an aniline (B41778) and an imidazole (B134444) moiety, various molecular descriptors can be calculated to build robust QSAR models. These descriptors quantify different aspects of the molecular structure.

Key Molecular Descriptors for Imidazole and Aniline Derivatives:

Physicochemical Properties: These include parameters like density, surface tension, index of refraction, and the partition coefficient (LogP), which have been shown to correlate with the inhibitory activity of imidazole derivatives. researchgate.net For aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume are important for modeling lipophilicity. researchgate.net

Topological Descriptors: Indices like the Balaban index (J) provide information about the branching and shape of the molecule, which can influence its interaction with a biological target. researchgate.net

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), electronegativity, and global hardness. ekb.eg These parameters help in understanding the electronic aspects of molecular interactions.

3D Descriptors: In methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric, electrostatic, and hydrophobic fields are calculated around the molecules. nih.gov These 3D-QSAR models can provide visual contour maps that highlight regions where modifications to the structure would likely enhance or diminish activity.

The development of a QSAR model typically involves multilinear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) to create a statistically significant equation linking the descriptors to the biological activity. researchgate.netresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Type | Specific Descriptor | Information Provided | Relevance to this compound |

|---|---|---|---|

| Physicochemical | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes. researchgate.netresearchgate.net | Predicting oral bioavailability and distribution. |

| Topological | Balaban Index (J) | Molecular size, shape, and branching. researchgate.net | Influencing the fit into a binding pocket. |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability. ekb.eg | Understanding the molecule's potential to engage in electronic interactions. |

| 3D Field-Based | Steric and Electrostatic Fields (CoMFA/CoMSIA) | 3D spatial arrangement of bulky groups and charge distribution. nih.gov | Guiding modifications to the ethyl and aniline moieties for improved binding. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.netdoi.org For this compound, this would involve docking the molecule into the active site of a relevant biological target. The process helps to:

Identify Key Interactions: Docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the receptor. researchgate.net For instance, the imidazole nitrogen can act as a hydrogen bond acceptor, while the aniline ring can engage in pi-pi interactions. researchgate.net

Predict Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable and favorable interaction. researchgate.net

Guide Structural Modifications: By visualizing the docked pose, researchers can identify opportunities for optimization. For example, if a part of the molecule is in a sterically crowded region of the binding pocket, it could be modified. Conversely, if there is an empty pocket nearby, adding a functional group to the ligand could form additional favorable interactions.

Before significant resources are invested in synthesizing and testing new compounds, it is crucial to assess their drug-like properties. In silico ADMET prediction tools can forecast the pharmacokinetic and toxicity profiles of molecules like this compound. These predictions are often based on established rules and models, such as Lipinski's Rule of Five. nih.govacs.org

Table 2: Key ADMET Parameters Predicted Computationally

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight | The mass of the molecule. | Affects diffusion and transport across membranes. nih.gov |

| LogP | Octanol-water partition coefficient. | Indicates lipophilicity, which influences absorption and distribution. nih.gov |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. | Affects solubility and binding to targets. acs.org |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with intestinal absorption and blood-brain barrier penetration. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Prediction of whether the compound can cross into the central nervous system. | Crucial for neurological targets and for avoiding CNS side effects. nih.gov |

By integrating these computational approaches, a comprehensive profile of this compound and its analogs can be developed. The insights gained from QSAR, molecular docking, and ADMET predictions can effectively guide the design of new molecules with enhanced activity and improved drug-like properties, even before their synthesis and experimental evaluation.

Advanced Applications in Materials Science and Specialized Catalysis

Functional Materials Development

The unique combination of an imidazole (B134444) ring and a substituted aniline (B41778) core in 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline provides a versatile platform for the design of novel functional materials.

Polymer Chemistry: Monomers for Functional Polymers with Imidazole Groups

The imidazole ring is a crucial functional group in the synthesis of advanced polymers. researchgate.net Imidazole and its derivatives can act as monomers or be incorporated into polymer chains to impart specific properties like pH-responsiveness and metal-ion coordination. researchgate.netacs.org For instance, polymers containing imidazole groups can associate with biological molecules through hydrogen bonding, while their alkylated imidazolium (B1220033) salt counterparts offer electrostatic interactions and self-assembly capabilities. researchgate.net

Similarly, aniline and its derivatives are well-known precursors for producing conductive polymers like polyaniline (PANI). nih.govasianpubs.org The polymerization of aniline monomers can be tailored by modifying the substituent on the aniline ring, which affects the resulting polymer's morphology, solubility, and electrical properties. nih.gov

Given these precedents, this compound could serve as a functional monomer. Its polymerization, either through the aniline moiety or by leveraging the reactive sites on the imidazole ring, could lead to polymers that combine the electroactive properties of polyaniline with the pH-sensitivity and coordinating ability of polyimidazoles. Such polymers hold potential for applications in smart coatings, biocompatible materials, and membranes. researchgate.netnih.gov

Development of Advanced Materials with Tunable Properties

The incorporation of imidazole functionalities is a key strategy for creating advanced materials with properties that can be adjusted in response to external stimuli. The imidazole group's ability to be protonated or deprotonated allows for the development of pH-sensitive materials. nih.gov Imidazole-based poly(ionic liquid)s, for example, have been explored for their high ion conductivity, which is a critical property for solid polymer electrolytes in batteries and energy storage devices. mdpi.com

The aniline component of this compound introduces electroactive characteristics. Polyaniline and its derivatives are known for their distinct redox states, which correspond to different colors and conductivity levels. This allows for the tuning of their optical and electronic properties through electrochemical means. nih.gov

By integrating this compound into a material's structure, it is conceivable to create multi-responsive systems. The properties of such materials could be tuned by changing the pH, applying an electrical potential, or introducing specific metal ions, leading to applications in sensors, actuators, and controlled-release systems.

Chemosensor Development for Specific Ion Detection

The nitrogen atoms in both the imidazole ring and the aniline group of this compound make it an excellent candidate for designing chemosensors for ion detection. Imidazole derivatives have been successfully employed in the creation of fluorescent probes and sensors for various metal ions, including Fe³⁺. nih.govnih.gov The coordination of a metal ion to the imidazole ligand often results in a measurable change in the material's optical or electrochemical properties, such as fluorescence quenching or enhancement. nih.govnih.gov

For example, novel imidazolium ionic liquids based on polyhedral oligomeric silsesquioxanes (POSS) have demonstrated excellent potential for the fluorescent detection of Fe³⁺ ions, with limits of detection in the nanomolar range. nih.gov The design of these sensors often leverages the strong and specific binding affinity of the imidazole moiety for the target ion. The table below summarizes the performance of various imidazole-based chemosensors for metal ion detection.

| Imidazole-Based Sensor Platform | Target Ion | Limit of Detection (LOD) | Reference |

| Imidazolium ILs based on POSS | Fe³⁺ | 7.91 x 10⁻⁸ M | nih.gov |

| Tripodal Imidazole Ligand (TIPA) Complex | Fe³⁺ | - | nih.gov |

| 2-(1H-imidazol-2-yl)phenol Complex | Zn²⁺ | 10⁻⁸ M level | nih.gov |

The structure of this compound could be adapted for similar sensing applications. The interaction with a target ion could modulate the fluorescence of the molecule or the conductivity of a polymer derived from it, providing a clear signal for detection.

Application in Fluorescent Materials and Optical Applications

Imidazole derivatives are a cornerstone in the development of fluorescent materials due to their unique optical properties. researchgate.netnih.gov The imidazole core is found in various natural and synthetic fluorophores and can exhibit pH-dependent light emission. nih.gov The fluorescence properties, such as quantum yield and Stokes shift, can be finely tuned by introducing different functional groups to the imidazole ring system. researchgate.netacs.org

Research has demonstrated that the emission colors of imidazole-fused heterocycles can be systematically changed from blue to green and yellow simply by altering the substituents. acs.org Furthermore, certain phenanthro[9,10-d]-imidazole derivatives exhibit strong fluorescence, with their absorption and emission characteristics influenced by intramolecular charge transfer (ICT) processes. nih.gov

The compound this compound, possessing both an imidazole and a chromophoric aniline group, is a promising scaffold for developing new fluorescent materials. evitachem.com The interaction between the electron-donating aniline moiety and the imidazole ring could lead to interesting photophysical properties. Coordination with metal ions could also significantly alter its emission characteristics, making it useful for optical sensing applications. nih.gov

Catalytic Efficacy and Selectivity Enhancements

The ability of the imidazole group to act as a ligand for transition metals is a well-established principle in catalysis.

Metal-Catalyzed Organic Reactions Facilitated by Imidazole Ligands

Imidazole and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net These complexes are often employed as catalysts in a wide range of organic reactions. beilstein-journals.org The imidazole ring typically binds to the metal center through its basic imine nitrogen atom, acting as a sigma-donor ligand. wikipedia.org

The structure of this compound, featuring both an imidazole nitrogen and a secondary amine linker, allows it to potentially act as a bidentate N,N-ligand. The steric and electronic properties of such a ligand can be finely tuned by the substituents. The 2-ethyl group on the aniline ring, for instance, can influence the coordination geometry around the metal center, thereby affecting the catalyst's activity and selectivity.

Metal complexes bearing imidazole-containing ligands have shown high efficacy in reactions such as ethylene (B1197577) oligomerization and various cross-coupling reactions. beilstein-journals.orgacademie-sciences.fr For example, nickel complexes with 2-(benzimidazole)-6-(1-arylimino-ethyl)pyridine ligands have demonstrated high activities for ethylene oligomerization. academie-sciences.fr The performance of several metal-catalyzed reactions using imidazole-type ligands is highlighted in the table below.

| Catalyst System (Metal-Ligand) | Reaction Type | Key Findings | Reference |

| Cu(I)-bipyridine | Cyclization for imidazo[1,2-a]pyridines | Effective catalyst-ligand combination at room temperature. | beilstein-journals.org |

| Nickel complexes with N^N^N tridentate ligands | Ethylene Oligomerization | Good catalytic activities, primarily yielding dimers. | academie-sciences.fr |

| Copper(I) complexes | [3 + 2] Cycloaddition | Efficient catalysis of reactions between azides and alkynes. |

By forming a complex with a suitable transition metal, this compound could function as a ligand in catalytic systems, potentially offering unique selectivity and efficiency in various organic transformations.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound "this compound" within the advanced application areas you have specified:

Corrosion Inhibition Mechanisms

While the broader class of imidazole derivatives has been investigated for these applications, the scientific community has not published findings specifically detailing the performance, mechanisms, or synthesis of "this compound" in these contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that adheres strictly to the provided outline for this specific chemical compound. To do so would require speculating or extrapolating from related but distinct compounds, which would violate the core requirements of accuracy and focus.

General Context on Related Compounds:

For informational purposes only, it is worth noting that the imidazole functional group, which is a key part of the requested molecule, is a subject of significant research in these fields.

Catalysis: The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal centers to form catalysts. This is a foundational concept in bio-inspired catalysis, as the imidazole side chain of the amino acid histidine is crucial in the active sites of many enzymes. Researchers often synthesize various imidazole-containing ligands to mimic these natural enzymatic functions. In heterogeneous catalysis, imidazole-based frameworks can be anchored to solid supports to create stable and reusable catalysts.

Corrosion Inhibition: Imidazole derivatives are widely studied as corrosion inhibitors. The nitrogen and π-electrons of the imidazole ring can adsorb onto a metal surface, forming a protective layer that shields the metal from corrosive agents. The mechanism often involves both physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bond formation between the nitrogen atoms and vacant metal orbitals). The effectiveness of an inhibitor is highly dependent on the specific substituents attached to the imidazole core, which influence its electron density and solubility.

However, without specific studies on "this compound," any discussion of its properties in these areas would be purely hypothetical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-ethylaniline with 1H-imidazole-2-carbaldehyde under reflux in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C) forms the Schiff base intermediate, followed by reduction (e.g., NaBH₄) to yield the target amine .

- Data : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of aniline to aldehyde) and pH control (acetic acid buffer, pH ~4.5) to minimize side reactions like imidazole ring oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirms NH stretches (~3300 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C=N/C-N bonds (~1600 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, ethyl groups at δ 1.2–1.5 ppm (triplet), and imidazole protons at δ 7.0–7.3 ppm (doublets) .

- UV-Vis : π→π* transitions in the aromatic/imidazole systems (~250–300 nm) indicate conjugation .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal toxicity. Aniline derivatives are suspected carcinogens; avoid inhalation and direct contact .

- Data : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with 10% acetic acid followed by adsorption (activated carbon) .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity (e.g., nucleophilic imidazole nitrogen) and stability (planar conformation of the aniline-imidazole system) .

- Data : HOMO-LUMO gaps of ~4.5 eV suggest moderate chemical reactivity, with electron density localized on the imidazole ring .

Q. What strategies optimize regioselectivity in derivatizing the imidazole ring of this compound?

- Methodology : Use directing groups (e.g., methyl at N1) or transition-metal catalysis (Pd/Cu) for cross-coupling. For example, Suzuki-Miyaura reactions on brominated imidazole derivatives achieve >80% regioselectivity at C4/C5 positions .

- Data : Steric hindrance from the ethyl group on the aniline moiety directs electrophilic substitution to the imidazole C4 position .

Q. How does steric hindrance from the ethyl group affect intermolecular interactions in crystal structures?

- Methodology : Single-crystal X-ray diffraction reveals packing motifs. The ethyl group disrupts π-π stacking between aromatic rings, favoring hydrogen bonding (N-H⋯N) between imidazole NH and adjacent molecules .

- Data : Crystallographic studies show dihedral angles of ~25° between the aniline and imidazole planes, reducing conjugation .

Contradictions and Validation

- Synthetic Yield Variability : reports yields >80% under reflux, while notes challenges in isolating pure product due to byproducts (e.g., over-alkylation). Validate via TLC monitoring and column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Toxicity Data : While classifies related anilines as hazardous, emphasizes carcinogenicity risks. Conduct in vitro assays (Ames test) to confirm mutagenicity .

Applications in Research

Q. Can this compound serve as a ligand in coordination chemistry?

- Methodology : The imidazole nitrogen and aniline NH act as donor sites. Test with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water solutions. UV-Vis titration (λ ~600 nm for d-d transitions) confirms complex formation .

Q. What is its potential in drug discovery, particularly as a kinase inhibitor scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.